7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one
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Overview
Description
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and an oxaspiro ring system, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes halogenation to introduce the iodomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the precursor is reacted with iodine under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized derivatives .
Scientific Research Applications
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in the design of inhibitors or modulators of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one: This compound has a similar spirocyclic structure but contains an azaspiro ring instead of an oxaspiro ring.
6-(Iodomethyl)-5-oxaspiro[3.4]octane: Another similar compound with a different ring size and substitution pattern.
Uniqueness
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is unique due to its specific ring structure and the presence of both an iodomethyl group and an oxaspiro ring.
Properties
CAS No. |
2901100-07-8 |
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Molecular Formula |
C8H11IO2 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
7-(iodomethyl)-6-oxaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C8H11IO2/c9-5-6-4-8(2-1-3-8)7(10)11-6/h6H,1-5H2 |
InChI Key |
HWQIXPPXNNDEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(OC2=O)CI |
Origin of Product |
United States |
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